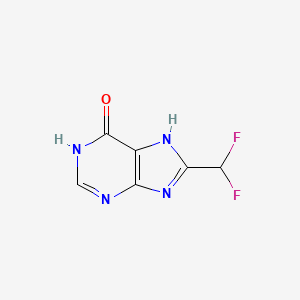

8-(difluoromethyl)-9H-purin-6-ol

Description

Properties

IUPAC Name |

8-(difluoromethyl)-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N4O/c7-3(8)5-11-2-4(12-5)9-1-10-6(2)13/h1,3H,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXLKNFVBZQWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-(Difluoromethyl)-9H-purin-6-ol: Structural Dynamics, Synthesis, and Medicinal Chemistry Applications

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. Specifically, the difluoromethyl group (

Chemical Identity and Physicochemical Properties

The physical and electronic profile of 8-(difluoromethyl)-9H-purin-6-ol is heavily dictated by the electron-withdrawing nature of the

Quantitative Data Summary

The following table summarizes the core chemical identifiers and theoretical physicochemical properties of the compound[1].

| Property | Value |

| Common Name | 8-(difluoromethyl)-9H-purin-6-ol |

| Synonym | 8-(difluoromethyl)hypoxanthine |

| CAS Number | 2413882-99-0 |

| Molecular Formula | |

| Molecular Weight | 186.12 g/mol |

| Hydrogen Bond Donors | 2 (N9-H, O-H / N1-H) |

| Hydrogen Bond Acceptors | 4 (N3, N7, F, O) |

| Topological Polar Surface Area (TPSA) | ~71.3 Ų |

Structural Dynamics: Tautomerism and Electronic Effects

A critical factor in the pharmacological application of purines is their tautomeric equilibrium. 8-(difluoromethyl)-9H-purin-6-ol exists in a dynamic equilibrium with its keto form, 8-(difluoromethyl)-1,9-dihydro-6H-purin-6-one.

Causality in Target Binding: In physiological environments, the keto (hypoxanthine) form is overwhelmingly favored. However, the introduction of the highly electronegative

Tautomeric equilibrium of 8-(difluoromethyl)-9H-purin-6-ol and C8-CF2H electronic influence.

Synthetic Methodologies and Mechanistic Pathways

Historically, the synthesis of difluoromethylated purines relied on multi-step functional group transformations, such as the oxidation of 6-(hydroxymethyl)purines followed by nucleophilic fluorination using Deoxofluor[2]. However, functionalizing the C8 position requires different strategic approaches.

Approach A: De Novo Pyrimidine Cyclization

The classical approach involves the condensation of 5,6-diaminopyrimidin-4-ol with difluoroacetic acid. Under acidic conditions and high heat, the amide intermediate undergoes dehydrative cyclization to form the imidazole ring. While robust, this method suffers from harsh conditions that can degrade sensitive functional groups.

Approach B: Late-Stage Photoredox C-H Difluoromethylation

A more modern, atom-economical approach utilizes visible-light photoredox catalysis to directly functionalize the C8-H bond of hypoxanthine[3].

Mechanistic Causality: Traditional cross-coupling of

Radical mechanism for late-stage C8-difluoromethylation of hypoxanthine via photoredox catalysis.

Experimental Protocols

The following protocol details the late-stage photoredox C-H difluoromethylation. This system is designed to be self-validating; the use of specific stoichiometric ratios and degassing procedures directly correlates to the suppression of oxidative side reactions.

Protocol: Photocatalytic Synthesis of 8-(difluoromethyl)-9H-purin-6-ol

Materials Required:

-

Hypoxanthine (1.0 equiv, 0.5 mmol)

-

Sodium difluoromethanesulfinate (

) (3.0 equiv, 1.5 mmol) -

Photocatalyst: Rose Bengal or Eosin Y (2 mol%)

-

Oxidant: Potassium persulfate (

) (1.5 equiv) Note: If utilizing an -

Solvent: DMSO/Water (4:1 v/v, 5 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add hypoxanthine,

, the photocatalyst, and the oxidant. -

Solvent Addition & Solvation: Add the DMSO/Water solvent mixture. Causality: The inclusion of water is critical to fully solubilize the inorganic sulfinate salt and the oxidant, ensuring a homogenous radical generation phase.

-

Degassing (Critical Step): Seal the tube with a rubber septum and subject the mixture to three cycles of freeze-pump-thaw. Causality: Dissolved oxygen (unless specifically used as the terminal oxidant) will rapidly quench the excited state of the photocatalyst (

) or trap the -

Irradiation: Backfill the tube with Argon. Irradiate the stirring mixture using 3W Green LEDs (approx. 530 nm) at room temperature for 18–24 hours. Maintain a distance of 2 cm from the light source.

-

Reaction Quenching: Monitor completion via LC-MS. Once complete, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous

(3 x 10 mL) to neutralize acidic byproducts and remove DMSO. -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to afford the pure 8-(difluoromethyl)-9H-purin-6-ol.

Step-by-step experimental workflow for the photocatalytic synthesis of 8-(difluoromethyl)-9H-purin-6-ol.

Pharmacological Relevance

The strategic placement of a difluoromethyl group at the C8 position of the purine ring serves multiple pharmacological purposes:

-

Metabolic Stability: The C8 position of purines is highly susceptible to enzymatic oxidation by xanthine oxidase. The steric bulk and strong C-F bonds of the

group effectively block this metabolic liability, increasing the half-life of the compound in vivo. -

Conformational Control: In nucleoside analogs, a bulky C8 substituent forces the glycosidic bond into a syn conformation rather than the standard anti conformation. This is a crucial design element for specific antiviral and antineoplastic agents.

-

Bioisosterism: As demonstrated in various fluorination studies of heterocycles[4], the

proton can act as a hydrogen bond donor, mimicking the interactions of a hydroxyl or thiol group while maintaining superior lipophilicity and membrane permeability.

References

- Chemsrc. "8-(difluoromethyl)-9H-purin-6-ol | CAS#:2413882-99-0". Chemsrc.com.

- Šilhár, P., Pohl, R., Votruba, I., Hocek, M. "Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides". Synthesis, 2006.

- ResearchGate. "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis". Nature Communications, 2020.

- SciSpace. "Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes". Chemistry – A European Journal, 2022.

Sources

Therapeutic Potential of 8-Difluoromethyl Purine Derivatives

The following technical guide details the therapeutic rationale, synthetic methodology, and application strategies for 8-difluoromethyl purine derivatives . This guide is structured for medicinal chemists and drug discovery scientists, focusing on the specific utility of the difluoromethyl (

Technical Guide & Whitepaper

Executive Summary: The Advantage

The purine scaffold is ubiquitous in kinase inhibitors, adenosine receptor antagonists, and nucleoside antivirals. However, the C8 position represents both a metabolic liability (susceptibility to xanthine oxidase-mediated oxidation) and an underutilized vector for physicochemical tuning.

The 8-difluoromethyl (

-

Lipophilic Hydrogen Bond Donor: Unlike

(which is purely lipophilic and electron-withdrawing), the -

Metabolic Blockade: The C-F bonds resist oxidative metabolism, extending half-life compared to C8-H or C8-Alkyl analogs.

-

Electronic Modulation: The electron-withdrawing nature of

lowers the

Medicinal Chemistry Rationale

Bioisosterism and Physicochemical Properties

The decision to install a difluoromethyl group at C8 should be driven by specific SAR (Structure-Activity Relationship) goals. The table below compares

| Property | Hydrogen ( | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |

| Hammett | 0.00 | -0.17 | 0.54 | 0.32 |

| H-Bond Donor? | No | No | No | Yes (Weak, Lipophilic) |

| Metabolic Stability | Low (Oxidation) | Low (Benzylic ox.) | High | High |

| Lipophilicity ( | 0.00 | 0.56 | 0.88 | 0.65 |

Strategic Insight: Use

Mechanism of Action Visualization

The following diagram illustrates the decision logic for deploying the

Figure 1: Decision tree for incorporating the 8-difluoromethyl motif during lead optimization.

Synthetic Methodologies

Installing a

Protocol: Radical C-H Difluoromethylation

This method avoids pre-functionalization (like halogenation) and uses the Baran reagent (Zinc difluoromethanesulfinate, DFMS) to generate

Reagents:

-

Substrate: 6-substituted purine (e.g., 6-chloropurine or protected adenosine).

-

Reagent: Zinc difluoromethanesulfinate (DFMS) (

).[1] -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.).

-

Solvent: DMSO/Water (biphasic mixture often aids solubility).

Step-by-Step Workflow:

-

Dissolution: Dissolve the purine substrate (1.0 equiv) in DMSO (0.1 M concentration).

-

Reagent Addition: Add DFMS (3.0 equiv) to the solution.

-

Initiation: Cool to 0°C. Add TBHP (5.0 equiv) dropwise. Note: Exotherm is possible.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The reaction is driven by the release of

. -

Workup: Dilute with EtOAc, wash with saturated

(to remove sulfinic acid byproducts) and brine. -

Purification: Flash column chromatography. The

product is typically less polar than the starting material.

Why this works: The

Alternative: Deoxyfluorination

For substrates sensitive to radical conditions, a two-step sequence can be used:

-

Formylation: Lithiation at C8 (using LDA at -78°C) followed by quenching with DMF yields the C8-formyl purine.

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the aldehyde (

) directly to the difluoromethyl (

Therapeutic Applications & Case Studies

Adenosine Receptor Antagonists ( )

Adenosine receptors are G-protein coupled receptors (GPCRs) implicated in Parkinson's disease and cancer immunotherapy.

-

Challenge: Classic antagonists (xanthines/caffeine derivatives) often suffer from poor selectivity or rapid metabolism.

-

Solution: Introduction of 8-difluoromethyl to the xanthine scaffold.

-

Mechanism: The

proton can form a hydrogen bond with Asn253 (in

Kinase Inhibitors (HSP90 & CDK)

Many kinase inhibitors utilize the purine scaffold to mimic ATP.

-

Application: In HSP90 inhibitors (e.g., PU-H71 analogs), the C8 position faces the solvent interface or a hydrophobic "gatekeeper" region.

-

Benefit: The

group modulates the electronics of the purine ring, reducing the basicity of N7. This can reduce non-specific binding to other proteins (improving the toxicity profile) while blocking metabolic oxidation by aldehyde oxidase or xanthine oxidase, which frequently clears purine-based drugs.

Experimental Validation (Self-Validating Protocol)

To confirm the successful synthesis and bio-activity of an 8-difluoromethyl purine, the following analytical signatures must be observed.

NMR Characterization[3]

- NMR: Look for a characteristic doublet (due to coupling with H) around -110 to -130 ppm .

-

NMR: The

Metabolic Stability Assay

-

Incubate compound (

) with human liver microsomes (HLM) and Xanthine Oxidase. -

Monitor disappearance of parent compound via LC-MS/MS at 0, 15, 30, and 60 min.

-

Success Criteria:

min in the presence of Xanthine Oxidase (compared to

References

-

Fujiwara, Y., et al. (2012).[3] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 491, 86–89. (Seminal paper on Zinc Difluoromethanesulfinate/DFMS reagent).

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. (Definitive study on CF2H hydrogen bonding).

-

Ji, Y., et al. (2014). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Foundational work on radical functionalization of purines).

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. (Context for C8-substitution in adenosine antagonists).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of fluorine effects on pKa and metabolism).

Sources

The Strategic Role of 8-Substituted Hypoxanthine Analogs in Drug Discovery

Executive Summary

The hypoxanthine scaffold (6-oxopurine) represents a privileged structure in medicinal chemistry, serving as a central metabolic hub in the purine salvage pathway. While often overshadowed by its adenine and guanine counterparts, 8-substituted hypoxanthine analogs have emerged as critical effectors in immunomodulation, neuroprotection, and enzyme inhibition.

The C8 position of the purine ring offers a unique vector for chemical modification. Unlike the N9 position (sugar attachment) or the Watson-Crick face (N1/C6/N7), the C8 position projects into solvent-accessible regions or specific hydrophobic pockets within target proteins, allowing for the modulation of lipophilicity and metabolic stability without abolishing base-pairing fidelity or core recognition.

This guide details the medicinal chemistry, synthetic accessibility, and therapeutic validation of these analogs, with a specific focus on Purine Nucleoside Phosphorylase (PNP) inhibition and Adenosine Receptor antagonism .

Part 1: Structural Rationale & Medicinal Chemistry[1]

The C8 "Vector of Opportunity"

The C8 position is electronically unique. In the purine ring system, C8 is electron-deficient, making it susceptible to nucleophilic attack (in enzymatic settings) and radical functionalization (in synthetic settings).

-

Electronic Modulation: Substituents at C8 (e.g., -NH2, -Halogen, -Aryl) significantly alter the pKa of the N7 and N9 protons. Electron-withdrawing groups (EWGs) at C8 increase the acidity of the imidazole ring, potentially strengthening H-bond interactions with receptor residues.

-

Conformational Control: Bulky substituents at C8 (e.g., tert-butyl, aryl) force the nucleoside into a syn-conformation due to steric clash with the ribose sugar (if glycosylated). This syn-preference is a powerful tool for designing selective agonists for receptors that discriminate between syn and anti conformers.

Tautomeric Fluidity

Hypoxanthine exists in a lactam-lactim equilibrium. 8-substitution can shift this equilibrium, influencing binding affinity.

-

Lactam (Keto): Predominant at physiological pH; essential for PNP recognition.

-

Lactim (Enol): Rare, but stabilized by specific C8-donors.

Figure 1: Structure-Activity Relationship (SAR) logic flow for 8-substituted hypoxanthines mapping substitutions to therapeutic targets.

Part 2: Therapeutic Targets & Mechanisms

Primary Target: Purine Nucleoside Phosphorylase (PNP) Inhibition

Therapeutic Area: T-cell Leukemia, Gout, Autoimmune Disorders.[1]

PNP catalyzes the phosphorolysis of inosine to hypoxanthine. Inhibiting PNP leads to the accumulation of dGTP in T-cells, triggering apoptosis. This is a validated strategy for T-cell mediated diseases.

-

Mechanism: 8-substituted analogs (specifically 8-amino-hypoxanthines ) mimic the oxocarbenium transition state of the enzymatic reaction.

-

Key Compound: 8-amino-3-benzylhypoxanthine .

-

SAR Insight: The 8-amino group provides a critical hydrogen bond donor to the active site residues (specifically Asn243 in human PNP), while the 3-benzyl group occupies a hydrophobic pocket usually reserved for the ribose ring, creating a "non-nucleoside" inhibitor profile.

-

Secondary Target: Adenosine Receptor (AR) Modulation

Therapeutic Area: Parkinson’s Disease (A2A antagonism), Asthma (A1 antagonism).

While xanthines (theophylline) are classic AR antagonists, 8-substituted hypoxanthines (which can metabolize to xanthines or act directly) offer higher selectivity.

-

Mechanism: The C8-substituent extends into the exosite of the Adenosine Receptor. Large, rigid groups (like styryl or phenylethynyl) at C8 prevent activation of the receptor (antagonism).

-

Clinical Relevance: Istradefylline is an 8-styrylxanthine (oxidized hypoxanthine derivative) approved for Parkinson's. The synthetic precursor is often an 8-substituted hypoxanthine or uracil derivative.

Part 3: Synthetic Methodologies

Traditional Route: Electrophilic Halogenation & Displacement

The classical approach involves bromination at C8 followed by nucleophilic aromatic substitution (

-

Bromination: Hypoxanthine +

/ AcOH -

Displacement: 8-bromohypoxanthine + Amine/Thiol

8-substituted analog.-

Limitation: Harsh conditions; limited scope for Carbon-Carbon bond formation.

-

Modern Protocol: Visible-Light Induced C-H Functionalization

Why this matters: This "Green Chemistry" approach avoids pre-functionalization (halogenation) and uses radical chemistry to install alkyl/ether groups directly at C8.

Protocol: Direct C8-Alkylation of Hypoxanthine

Adapted from recent photocatalytic methodologies (e.g., Eosin Y catalysis).

Reagents:

-

Substrate: Hypoxanthine derivative (protected, e.g., 9-benzylhypoxanthine) (1.0 equiv)

-

Alkylation Agent: Ether (e.g., THF, Diethyl ether) (Solvent/Reagent excess)

-

Photocatalyst: Eosin Y (2 mol%)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv)

-

Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

Step-by-Step Workflow:

-

Setup: In a Pyrex tube, dissolve 9-benzylhypoxanthine (0.2 mmol) and Eosin Y (0.004 mmol) in the ether substrate (2 mL).

-

Activation: Add TFA (0.2 mmol) and TBHP (0.4 mmol).

-

Irradiation: Seal the tube and irradiate with Green LEDs (530-535 nm, approx. 3-5 W) at room temperature under air atmosphere.

-

Monitoring: Stir for 12-24 hours. Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the starting material.

-

Workup: Quench with saturated

(aq). Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography.

Validation Criteria (Self-Check):

-

NMR: Disappearance of the sharp singlet at

8.0-8.5 ppm (C8-H). Appearance of alkyl signals coupled to the purine core.[2] -

Yield: Expected 60-85% depending on the ether stability.

Figure 2: Synthetic decision tree for accessing 8-substituted hypoxanthine libraries.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the impact of C8-substitutions on biological activity against key targets.

| C8 Substituent | Target Priority | Mechanism of Action | Key SAR Feature |

| -H (Unsubstituted) | Metabolic Substrate | Precursor for IMP/GMP | High metabolic turnover. |

| -NH₂ (Amino) | PNP Inhibition | Transition State Mimic | H-bond donor to Asn243; increases pKa of N7. |

| -Styryl / -Aryl | A2A Receptor | Antagonism | Steric bulk blocks receptor activation (lock-and-key). |

| -Oxo (-OH) | TLR7 | Agonism | Mimics guanosine; critical for immune receptor recognition. |

| -Alkyl (via Radical) | Tubulin/Misc | Lipophilicity | Increases cell permeability; alters biodistribution. |

References

-

Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. Source: Journal of Medicinal Chemistry / PubMed

-

Visible light-induced direct alkylation of the purine C8–H bond with ethers. Source: Organic & Biomolecular Chemistry (RSC) [2]

-

Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Source: Archiv der Pharmazie / PubMed

-

Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. Source: ACS Medicinal Chemistry Letters / PMC

-

Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives. Source: Beilstein Journal of Organic Chemistry

Sources

- 1. Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visible light-induced direct alkylation of the purine C8–H bond with ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Metabolic Stability Profile: 8-Difluoromethyl-9H-purin-6-ol

[1]

Executive Technical Summary

8-Difluoromethyl-9H-purin-6-ol represents a strategic modification of the hypoxanthine scaffold.[1] By installing a difluoromethyl group at the C8 position, the molecule is engineered to modulate the catalytic activity of Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) while altering lipophilicity (

From a metabolic perspective, this compound exhibits a biphasic stability profile :

-

C8-Oxidation Resistance: The

group effectively blocks the formation of 8-oxy metabolites (uric acid analogs), preventing the standard degradation pathway of purines.[1] -

C2-Oxidation Susceptibility: The C2 position remains electronically and sterically accessible to Xanthine Oxidase, likely resulting in the formation of 8-difluoromethylxanthine as the primary Phase I metabolite.[1]

-

Salvage Pathway Competition: The steric bulk of the

group at C8 may impede ribosylation by HGPRT (Hypoxanthine-guanine phosphoribosyltransferase), potentially reducing intracellular accumulation as a nucleotide.[1]

Physicochemical & Structural Context

To understand the metabolic fate, we must first analyze the structural inputs.[1]

| Feature | Description | Metabolic Implication |

| Core Scaffold | Purin-6-ol (Hypoxanthine) | Natural substrate for XO and HGPRT.[1] High polarity. |

| C8-Substituent | Difluoromethyl ( | Lipophilicity: Increases |

| Tautomerism | Lactam-Lactim | Predominantly exists as the 6-one (lactam) tautomer in physiological pH, essential for XO binding.[1] |

Detailed Metabolic Pathways

The following analysis details the specific enzymatic interactions governing the stability of the compound.

Phase I: Xanthine Oxidase (XO) Mediated Oxidation

Xanthine Oxidase is a molybdenum-containing hydroxylase that sequentially oxidizes hypoxanthine

-

Mechanism: XO attacks the electron-deficient carbon atoms of the purine ring via a nucleophilic attack by a molybdenum-bound hydroxyl group.[1]

-

Fate of 8-Difluoromethyl-9H-purin-6-ol:

-

Step 1 (C2 Oxidation): The C2 position remains unsubstituted.[1] While the electron-withdrawing

group at C8 decreases the electron density of the ring (theoretically activating it for nucleophilic attack), the steric bulk of the -

Step 2 (C8 Oxidation): In native substrates, xanthine is further oxidized at C8 to form uric acid.[1] The presence of the metabolically stable C-F bonds at C8 blocks this step .[1] The enzyme cannot displace the

group under physiological conditions.[1] -

Result: The metabolic pathway is arrested at the xanthine stage.[1]

-

Phase II: Conjugation & Salvage[1]

-

HGPRT (Salvage Pathway): This enzyme converts hypoxanthine bases into nucleotides (IMP analogs).[1]

-

Critical Insight: C8-substituted purines often exhibit drastically reduced affinity for HGPRT due to steric clash with the ribose-5-phosphate binding pocket.[1] If the

group prevents this binding, the compound will not be ribosylated, leading to higher plasma concentrations and renal clearance of the free base rather than intracellular entrapment.[1]

-

-

Glucuronidation: The N7 or N9 positions are potential sites for N-glucuronidation by UGTs, facilitating excretion.[1]

Stability of the Moiety

The difluoromethyl group is generally resistant to P450-mediated defluorination.[1] Unlike monofluoromethyl groups (which can release toxic HF and formaldehyde), the

Visualizing the Metabolic Map

The following diagram illustrates the divergent metabolic fate of the native substrate versus the 8-difluoromethyl analog.

Figure 1: Comparative metabolic pathways showing the blockade of uric acid formation by the C8-difluoromethyl substituent.[1]

Experimental Protocols for Stability Assessment

To validate the theoretical profile above, the following experimental workflows are required.

Xanthine Oxidase Kinetics Assay

Objective: Determine if the compound is a substrate or inhibitor of XO.[1][2]

-

Reagents: Bovine milk Xanthine Oxidase (0.05 U/mL), 50 mM Phosphate Buffer (pH 7.4).

-

Substrate Prep: Prepare 8-difluoromethyl-9H-purin-6-ol stocks (1–100

M) in DMSO (final <1%). -

Reaction:

-

Initiate reaction by adding enzyme to substrate solution at 25°C.[1]

-

Monitor: UV absorbance at 290 nm (formation of xanthine core) or LC-MS/MS monitoring of the parent depletion and +16 Da metabolite formation.

-

-

Analysis: Plot velocity (

) vs. concentration (

Microsomal Stability (Liver Microsomes)

Objective: Assess broad Phase I stability (CYP450 + XO). Note: Cytosolic enzymes like XO are often under-represented in microsomes; S9 fraction or Hepatocytes are preferred for purines.[1]

Protocol (S9 Fraction/Hepatocytes):

-

System: Pooled Human/Rat Liver S9 fraction (containing both microsomal and cytosolic enzymes) or Cryopreserved Hepatocytes.[1]

-

Incubation: 1

M test compound at 37°C. -

Cofactors: NADPH (for CYPs), NAD+ (for dehydrogenases), and endogenous purines (if using whole cells).[1]

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Quantification: LC-MS/MS (MRM mode).

-

Parent Transition:

fragment. -

Metabolite Transition:

(Mono-oxidation/Xanthine analog).[1]

-

Workflow Diagram[1]

Figure 2: Experimental workflow for defining the metabolic stability and clearance parameters.

Data Interpretation & Reference Values

When analyzing the data generated from the protocols above, use the following guide:

| Parameter | Observation | Interpretation |

| XO | < 5% of Hypoxanthine | The |

| XO | 20–50% of Hypoxanthine | The compound is rapidly converted to 8-difluoromethylxanthine.[1] This metabolite will likely accumulate.[1] |

| Hepatocyte | High (> 20 | Rapid clearance.[1] Likely due to XO oxidation or efficient renal excretion if not metabolized.[1] |

| Metabolite ID | +16 Da Peak | Confirms oxidation to the xanthine analog.[1] |

| Metabolite ID | +176 Da Peak | Glucuronide conjugate (Direct N-glucuronidation).[1] |

Scientific Rationale for Stability

The 8-difluoromethyl group acts as a "metabolic blocker" for the C8 position.[1] In standard purine metabolism, C8 oxidation is the final step to uric acid.[1] By substituting this position with a chemically inert C-F bond, the molecule becomes an obligate intermediate —it can be oxidized to the xanthine level but cannot easily progress to the uric acid level.[1] This is analogous to the mechanism of Allopurinol , which is oxidized to Oxypurinol (at C2) and then binds tightly to the enzyme.[1]

Warning: If this compound inhibits XO (like Allopurinol), it may cause drug-drug interactions (DDIs) by increasing the half-life of other drugs metabolized by XO (e.g., Azathioprine, 6-Mercaptopurine).[1]

References

-

Nagai, K. et al. (2020).[1] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Link[1]

-

Pasternak, A. et al. (2026).[1] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[1]

-

Hocek, M. et al. (2005).[1] Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis. Link

-

Berry, C. et al. (1984).[1] The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry. Link

-

Bhattarai, P. et al. (2026).[1][3][4] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[1][3] Link

The 8-Difluoromethyl Purine Scaffold: Hydrogen Bonding Capacity and Synthetic Utility

Topic: Hydrogen Bonding Capacity of 8-Difluoromethyl Purine Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily used to modulate lipophilicity, metabolic stability, and pKa.[1] However, the difluoromethyl group (

When installed at the C8-position of a purine scaffold , this group creates a specific electronic environment that alters the physicochemical profile of the heterocycle. This guide provides a technical analysis of the 8-difluoromethyl purine scaffold, focusing on its hydrogen bonding capacity, tautomeric influence, and synthetic accessibility via radical functionalization.

Theoretical Framework: The Dipole

Electronic Polarization and H-Bond Acidity

The hydrogen bonding capability of the

-

H-Bond Acidity (

): The Abraham solute hydrogen bond acidity parameter (-

Comparison: This is weaker than a hydroxyl group (

) but comparable to thiophenol ( -

Significance: While the interaction is weak (1.5 – 2.5 kcal/mol), it is sufficient to gain binding enthalpy in a protein pocket without the desolvation penalty associated with highly polar groups like -OH.

-

Bioisosterism and Lipophilicity

The

-

Lipophilicity (

): Unlike -OH, which lowers LogP, -

Metabolic Stability: The C-F bonds protect the adjacent C-H from rapid metabolic oxidation, extending half-life compared to a methyl (

) group.

Structural Analysis: The 8-Substituted Purine

Installing a

Tautomeric Equilibrium (N7 vs. N9)

Purines exist in a tautomeric equilibrium between the N7-H and N9-H forms.[6]

-

Unsubstituted Purine: The N9-H tautomer is generally favored in solution.

-

8-Difluoromethyl Effect: The electron-withdrawing nature of the

group at C8 decreases the electron density of the imidazole ring. This generally stabilizes the N9-H tautomer by reducing the basicity of N7, although the specific ratio is solvent-dependent. -

Acidity of Ring Protons: The inductive withdrawal makes the N-H proton (at N9) more acidic, potentially lowering the pKa of the purine system by 1–2 units compared to 8-methyl purine.

Interaction Geometry

The C8-

-

Directionality: The C-H...O hydrogen bond is highly directional, preferring a linear geometry (

). -

Intramolecular Bonding: In N7-alkylated purines, the

proton can form a weak intramolecular hydrogen bond with the N7 lone pair, potentially locking the conformation of the substituent.

Comparative Data

The following table contrasts the 8-

| Substituent (C8) | H-Bond Donor? | Electronic Effect | Approx. | Primary Utility |

| -H | No | Neutral | 0 | Baseline |

| - | No | Weak Donor (+I) | +0.5 | Steric bulk |

| - | No | Strong Withdrawal (-I) | +1.2 | Metabolic block, lipophilicity |

| - | Yes (Weak) | Strong Withdrawal (-I) | +0.6 | H-bond donor, Permeability |

| - | Yes (Strong) | Tautomerization (C=O) | -1.5 | Metabolite, Mutagenic |

Experimental Protocols: Synthesis via Radical Alkylation

The most robust method for introducing a difluoromethyl group at the electron-deficient C8 position of purines is via Minisci-type radical substitution . Nucleophilic alkyl radicals react efficiently with the protonated purine base.

Protocol: Zinc Sulfinate Mediated Difluoromethylation

This protocol utilizes Zinc Difluoromethanesulfinate (DFMS) as a solid, stable source of

Reagents:

-

Substrate: 9-Benzylpurine (or protected nucleoside)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (

) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.)

-

Solvent: DMSO / Water (3:1)

-

Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the purine.

Step-by-Step Methodology:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the purine substrate (1.0 mmol) in DMSO (3 mL) and Water (1 mL).

-

Activation: Add TFA (1.0 mmol) to protonate the purine N7/N1 positions, increasing the electrophilicity of C8.

-

Reagent Addition: Add DFMS (3.0 mmol, 3 equiv).

-

Initiation: Add TBHP (5.0 mmol, 5 equiv) dropwise at

, then allow to warm to room temperature. -

Reaction: Stir vigorously at

for 12–24 hours. The reaction color may shift from clear to slightly yellow. -

Workup: Dilute with Ethyl Acetate (30 mL), wash with sat.

(to neutralize acid) and brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Mechanism of Action:

The oxidant generates a tert-butoxy radical, which oxidizes the sulfinate to a sulfonyl radical. This species extrudes

Visualization: Reaction Pathway

The following diagram illustrates the radical mechanism and the resulting H-bonding interaction.

Caption: Figure 1. Minisci-type radical synthesis of 8-difluoromethyl purine and its subsequent hydrogen bonding mode with a biological target.

Biological Implications & Applications[7][8][9][10]

Case Study: Kinase Inhibition

In kinase inhibitor design, the "hinge region" often requires a donor-acceptor motif.

-

Scenario: An 8-methyl purine inhibitor shows good potency but poor solubility.

-

Substitution: Replacing 8-methyl with 8-difluoromethyl.

-

Outcome:

-

Potency: Maintained or improved due to a new H-bond with a backbone carbonyl (e.g., Leu/Met gatekeeper residues).

-

Permeability:

remains optimal (lipophilic character retained). -

Metabolism: The

group blocks C8-oxidation (a common clearance pathway for purines via Xanthine Oxidase).

-

Conformational Locking

In nucleoside analogs, the 8-substituent influences the sugar pucker (syn/anti conformation).

-

Sterics: Like

or -

H-Bonding: A unique

intramolecular H-bond can further stabilize the syn conformer, affecting binding to polymerases or receptors.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature.

-

Ji, Y., et al. (2014). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

8-Trifluoromethyl vs. 8-Difluoromethyl Purines: Physicochemical Divergence and Synthetic Strategy

Executive Summary

In the optimization of purine-based pharmacophores, the C8 position represents a critical vector for modulating physicochemical properties without disrupting the Watson-Crick face (C2/C6). While 8-trifluoromethyl (

The 8-trifluoromethyl group is a steric bulk enhancer and a potent electron-withdrawing group (EWG) that increases lipophilicity and metabolic stability but lacks specific directional interactions. In contrast, the 8-difluoromethyl group acts as a lipophilic hydrogen bond donor (HBD) . It functions as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, capable of engaging in specific H-bond networks while maintaining a high degree of membrane permeability.

This guide details the mechanistic distinctions between these two moieties and provides validated protocols for their installation on the purine scaffold.

Part 1: Physicochemical Divergence

The substitution of a single fluorine atom for hydrogen (

Comparative Property Matrix

| Property | 8-Trifluoromethyl ( | 8-Difluoromethyl ( |

| Electronic Effect | Strong EWG ( | Moderate EWG ( |

| H-Bonding | Weak Acceptor (F) | Strong Donor (C-H) & Weak Acceptor (F) |

| Lipophilicity ( | High increase (+1.1 to +1.2) | Moderate increase (+0.5 to +0.6) |

| Steric Bulk | Similar to Isopropyl | Similar to Ethyl / t-Butyl (rotamer dependent) |

| Metabolic Stability | Excellent (blocks oxidation) | Good (C-H bond is deactivated by F) |

| Bioisostere Of | -Cl, -CH(CH3)2, -CH3 | -OH, -SH, -NH2 |

The Lipophilic Hydrogen Bond Donor

The

-

Mechanism: The electronegativity of the fluorines pulls electron density from the carbon, deshielding the proton.

-

Application: In kinase inhibitors, an 8-

group can replace a solvated water molecule or interact with a backbone carbonyl in the hinge region, a specific interaction impossible for the 8-

Figure 1: Functional divergence of fluorinated alkyl groups at the purine C8 position.

Part 2: Synthetic Architectures

Installing fluoroalkyl groups at the C8 position of purines traditionally required de novo ring synthesis. Modern C-H functionalization methods allow for "late-stage" installation, which is critical for structure-activity relationship (SAR) studies.

Strategic Pathways

-

Radical Alkylation (Minisci-Type): The most direct route. Uses sulfinate salts (

) to generate electrophilic radicals that attack the electron-deficient C8 position. -

Deoxofluorination (Classical): Converts an 8-formyl group (from 8-vinyl or 8-methyl) into

using DAST or Deoxo-Fluor. This is reliable but requires more steps.

Figure 2: Parallel synthetic workflows for C8 functionalization using zinc sulfinate reagents.

Part 3: Experimental Protocols

Protocol A: Direct C8-Trifluoromethylation

Causality: The use of Zinc Trifluoromethanesulfinate (Baran's Reagent) generates the

Reagents:

-

Substrate: Protected Purine (e.g., 2',3',5'-tri-O-acetylguanosine)[1]

-

Reagent: Zinc Trifluoromethanesulfinate (

) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3-5 equiv)

-

Solvent: DMSO:Water (3:1) or DCM:Water biphasic system

Workflow:

-

Dissolve the purine substrate (1.0 equiv) and

(3.0 equiv) in DMSO/Water. -

Cool to 0°C. Add TBHP dropwise to control the exotherm and radical generation rate.

-

Allow to warm to room temperature and stir for 12-24 hours.

-

Self-Validation: Monitor by TLC or LCMS. The product will show a significant retention time shift (more lipophilic) and a +138 mass shift (replace H with

). -

Workup: Dilute with EtOAc, wash with saturated

(to remove sulfinic acid byproducts) and brine. Dry over

Protocol B: Direct C8-Difluoromethylation

Causality: The

Reagents:

-

Substrate: Protected Purine

-

Reagent: Zinc Difluoromethanesulfinate (

, DFMS) (3.0 equiv) -

Oxidant: TBHP (5.0 equiv)

-

Solvent: DCM:Water (2:1) with optional TFA (0.5 equiv) to activate the purine base.

Workflow:

-

Suspend purine (1.0 equiv) and DFMS (3.0 equiv) in DCM/Water.

-

Add TFA (0.5 equiv) if the substrate is electron-rich (e.g., 6-amino purines) to protonate N7, activating C8 toward nucleophilic radical attack.

-

Add TBHP slowly at 0°C.

-

Stir vigorously at RT for 24 hours. Note: DFMS decomposes faster than the trifluoromethyl analog; sequential addition of reagent may be required.

-

Self-Validation: 19F NMR is critical here.

appears as a singlet around -60 to -65 ppm. -

Workup: Standard extraction with DCM.

Protocol C: Classical Deoxofluorination (Alternative)

Used when radical chemistry fails or regioselectivity is poor.

-

Formylation: Lithiate C8 (LDA, -78°C) and quench with DMF to get 8-formyl purine.

-

Fluorination: Treat 8-formyl purine with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C

RT. -

Result: Clean conversion of -CHO to -

.

References

-

Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature. [Link]

-

Ji, Y., et al. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

O'Hara, F., et al. (2013). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

synthesis of 8-(difluoromethyl)-9H-purin-6-ol from 2-amino-4-chloro-5-nitropyrimidine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 8-(difluoromethyl)-9H-purin-6-ol (8-(difluoromethyl)hypoxanthine) starting from 2-amino-4-chloro-5-nitropyrimidine .[1]

Executive Summary & Strategic Analysis

The synthesis of 8-substituted purines is a cornerstone in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors and antiviral nucleoside analogs. The user-specified starting material, 2-amino-4-chloro-5-nitropyrimidine , naturally predisposes the synthesis toward Guanine derivatives (2-amino-6-hydroxypurines).[1]

To achieve the specific target 8-(difluoromethyl)-9H-purin-6-ol (a Hypoxanthine derivative), the protocol must include a critical Reductive Deamination step to remove the C2-amino group. This guide details a high-yield, 4-step "Traube-type" synthesis followed by a Sandmeyer-type reduction.[1]

The Critical Path:

-

Hydrolysis: Conversion of the 4-chloro moiety to a 4-hydroxy group (establishing the 6-oxo purine core).

-

Reduction: Selective reduction of the 5-nitro group to an amine.

-

Cyclization: Condensation with a difluoromethyl source (Difluoroacetic anhydride/acid) to close the imidazole ring.

-

Reductive Deamination: Removal of the 2-amino group to yield the final Hypoxanthine target.

Part 1: Chemical Reaction Pathway (Graphviz)

The following diagram illustrates the step-by-step transformation logic.

Caption: Figure 1. Four-step synthetic pathway from chloronitropyrimidine to 8-(difluoromethyl)hypoxanthine.

Part 2: Detailed Experimental Protocols

Step 1: Hydrolysis of 2-amino-4-chloro-5-nitropyrimidine

Objective: Replace the reactive chloro group with a hydroxyl group to establish the purine "6-oxo" functionality.

-

Reagents: 2-amino-4-chloro-5-nitropyrimidine (1.0 eq), Sodium Hydroxide (2.5 eq), Water.[1]

-

Protocol:

-

Suspend 2-amino-4-chloro-5-nitropyrimidine (10 g) in water (100 mL).

-

Add NaOH (2.5 eq) slowly. The solution will turn yellow/orange.

-

Heat to reflux (100°C) for 2–4 hours. Monitor by TLC (EtOAc/MeOH) for disappearance of starting material.

-

Cool the solution to room temperature.

-

Acidify carefully with glacial acetic acid or dilute HCl to pH ~5.

-

The product, 2-amino-4-hydroxy-5-nitropyrimidine , will precipitate as a yellow solid.[1]

-

Filter, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: >85%.

-

Step 2: Reduction to 2,5-diamino-4-hydroxypyrimidine

Objective: Reduce the 5-nitro group to an amine to create the vicinal diamine required for imidazole ring closure. Sodium dithionite is preferred over catalytic hydrogenation to avoid potential defluorination risks in later steps or catalyst poisoning, though Pd/C works if the halogen is absent.[1]

-

Reagents: 2-amino-4-hydroxy-5-nitropyrimidine (1.0 eq), Sodium Dithionite (Na₂S₂O₄, 3.0 eq), Water/Ammonium Hydroxide.[1]

-

Protocol:

-

Suspend the nitro compound (5 g) in water (50 mL) and heat to 60°C.

-

Add Sodium Dithionite portion-wise over 30 minutes. The yellow color of the nitro compound will fade to a pale suspension.

-

Stir at 60–70°C for an additional 1 hour.

-

Alternative: Hydrogenation with 10% Pd/C in MeOH at 30 psi H₂ for 4 hours is also effective.

-

If using dithionite, cool to 0°C. The sulfate salts may precipitate; filter them off if necessary.[1]

-

The product, 2,5-diamino-4-hydroxypyrimidine , is often used directly as the crude sulfate/hydrochloride salt or isolated by neutralizing with ammonia and filtration.[1]

-

Critical Note: Diaminopyrimidines are oxidation-sensitive (turn dark in air). Use immediately in Step 3 or store under argon.

-

Step 3: Cyclization to 8-(difluoromethyl)guanine

Objective: Close the imidazole ring using a difluoroacetyl source.[2]

-

Reagents: 2,5-diamino-4-hydroxypyrimidine (1.0 eq), Difluoroacetic Anhydride (DFAA, 3.0 eq) OR Difluoroacetic acid (DFA) in Polyphosphoric Acid (PPA).[1]

-

Protocol (DFAA Method - Milder):

-

Suspend the dry diamine (3 g) in anhydrous DMF or DMAc (30 mL).

-

Add Difluoroacetic anhydride (3.0 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2 hours (Acylation of the 5-amino group).

-

Heat the mixture to 100–120°C for 4–6 hours to effect cyclization (dehydration).

-

Cool and pour into ice water. Neutralize with aq. NaHCO₃.

-

The precipitate is 2-amino-8-(difluoromethyl)-9H-purin-6-ol (8-difluoromethylguanine).

-

Filter and wash with water.

-

Yield Expectation: 60–75%.[2]

-

Step 4: Reductive Deamination (The "Targeting" Step)

Objective: Remove the 2-amino group to convert the Guanine derivative into the requested Hypoxanthine derivative.

-

Reagents: 8-(difluoromethyl)guanine (1.0 eq), Sodium Nitrite (NaNO₂, 2.0 eq), Hypophosphorous Acid (H₃PO₂, 50% aq.[1] solution, excess), dilute H₂SO₄.

-

Protocol:

-

Dissolve/suspend the 8-difluoromethylguanine (1 g) in 50% Hypophosphorous acid (10 mL).

-

Cool the mixture to -5°C to 0°C in an ice/salt bath.

-

Add a solution of NaNO₂ (excess, ~2–3 eq) in a minimum amount of water dropwise, maintaining the temperature below 5°C.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Stir overnight. Nitrogen gas evolution will be observed.

-

Neutralize the reaction mixture carefully with NaOH or NaHCO₃ to pH ~6–7.

-

Extract with Ethyl Acetate (3x) or, if the product precipitates, filter directly.[1]

-

Purify by recrystallization (water/ethanol) or flash chromatography (C18 reverse phase is often required for polar purines).

-

Final Product:8-(difluoromethyl)-9H-purin-6-ol .

-

Part 3: Quality Control & Data Summary

| Parameter | Specification / Expected Value |

| Appearance | Off-white to pale yellow powder |

| Mass Spectrometry (ESI+) | [M+H]⁺ expected at m/z ~187.04 (Calculation: C₆H₄F₂N₄O = 186.12) |

| ¹H NMR (DMSO-d₆) | δ 12.0–12.5 (br s, 1H, NH), δ 8.1 (s, 1H, H-2), δ 7.0 (t, 1H, J=52Hz, CF₂H) |

| ¹⁹F NMR | δ -110 to -125 ppm (doublet, typical for CF₂H) |

| Solubility | Soluble in DMSO, dilute base (NaOH); sparingly soluble in water |

Part 4: Troubleshooting & Safety

-

Difluoroacetic Acid/Anhydride: Corrosive and volatile. Handle in a fume hood.

-

Nitro Reduction: Exothermic. If using H₂/Pd-C, ensure inert atmosphere to prevent fire.[1]

-

Deamination: Evolution of Nitrogen gas can cause foaming. Use a large reaction vessel.

-

Stability: The CF₂H group is generally stable to acid/base, but prolonged boiling in strong base (Step 1) should be done before installing the CF₂H group (as per this protocol) to avoid any risk of haloform-type cleavage.

References

-

Traube Purine Synthesis: Traube, W. Berichte der deutschen chemischen Gesellschaft1900 , 33, 1371.[1] (Foundational chemistry for purine ring closure).

-

Synthesis of 8-Substituted Purines: Robins, R. K.[1] "The Purines."[4][5] Heterocyclic Compounds1967 , 8, 162-421.[1]

-

Reductive Deamination of Aminopurines

-

Difluoromethylation Strategies

-

Starting Material Hydrolysis

Sources

- 1. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Hunt for 8-Oxoguanine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allen.in [allen.in]

- 5. Structural insights into the bypass of the major deaminated purines by translesion synthesis DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of 8-Difluoromethyl Purine Analogs

Topic: Reagents for Synthesizing 8-Difluoromethyl Purine Analogs Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl group (

Strategic Introduction: The C8-Difluoromethyl Purine Motif

The C8 position of the purine ring is a metabolic "soft spot," often susceptible to oxidative clearance by cytochrome P450 enzymes (e.g., via 8-hydroxylation). Blocking this site with a difluoromethyl group serves a dual purpose:

-

Metabolic Blocking: The

bond strength prevents rapid oxidation. -

Physicochemical Tuning: Unlike the highly lipophilic

group, the

Mechanistic Landscape

Direct functionalization of the purine C8 position relies on the innate electronic properties of the heterocycle. The C8 carbon is electron-deficient (relative to C5), making it the preferred site for attack by nucleophilic radicals .

Figure 1: Mechanistic pathway for the radical Minisci-type difluoromethylation of purines.

Key Reagents & Selection Guide

The selection of reagents depends heavily on the substrate's solubility and functional group tolerance.

A. Zinc Difluoromethanesulfinate (DFMS)[1][3][4][5]

-

Commercial Name: Baran’s Reagent

-

Role: The "Gold Standard" for innate radical functionalization.

-

Mechanism: Generates

radicals via oxidative desulfinylation initiated by alkyl hydroperoxides. -

Advantages: Air-stable solid, high functional group tolerance (compatible with halides, esters, nitriles), and works in biphasic systems.

-

Key Insight: DFMS acts as a "slow-release" source of radicals, preventing the rapid recombination side-reactions often seen with gaseous reagents.

B. Sodium Difluoromethanesulfinate ( )

-

Role: A cost-effective alternative to DFMS.

-

Application: Often used in photoredox catalysis or with stronger oxidants (persulfates).

-

Limitation: slightly more hygroscopic and often requires more aggressive initiation conditions compared to the zinc salt.

C. Photoredox Catalysts (e.g., )

-

Role: Enables "mild" functionalization at room temperature without large excesses of peroxides.

-

Application: Best for complex, late-stage drug intermediates that are sensitive to the thermal/oxidative conditions of the standard DFMS protocol.

Reagent Selection Decision Matrix

| Feature | DFMS (Zinc Reagent) | Sodium Sulfinate + Photo |

| Reaction Type | Thermal / Chemical Oxidation | Photochemical |

| Oxidant | TBHP (tert-Butyl Hydroperoxide) | |

| Temperature | Ambient to 50°C | Room Temperature (25°C) |

| Solvent System | DCM/Water (Biphasic) or DMSO | DMSO or MeCN |

| Scalability | High (Gram to Kg) | Low/Medium (Flow required for Kg) |

| Cost | Moderate | High (Catalyst cost) |

Detailed Experimental Protocols

Protocol A: Innate C8-Difluoromethylation using DFMS (The Baran Method)

Best for: Rapid diversification of early-to-mid stage purine intermediates.

Reagents Required:

-

Substrate: Purine derivative (1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (

ratio) or DMSO (for polar substrates)

Step-by-Step Procedure:

-

Setup: To a vial equipped with a magnetic stir bar, add the purine substrate (0.5 mmol, 1.0 equiv) and DFMS (440 mg, 1.5 mmol, 3.0 equiv).

-

Solvent Addition:

-

Option A (Standard): Add DCM (1.0 mL) and Water (0.4 mL). The biphasic nature is crucial for moderating the radical concentration.

-

Option B (Polar Substrates): Add DMSO (1.5 mL).

-

-

Initiation: Add TBHP (70% aq., ~340 µL, 2.5 mmol, 5.0 equiv) dropwise with vigorous stirring.

-

Note: The reaction is slightly exothermic. For sensitive substrates, cool to 0°C during addition, then warm to RT.

-

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Monitoring: Monitor by LC-MS. The product will show a mass shift of +50 Da (

replaces H). -

Boost: If conversion is <50% after 12h, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Add saturated aqueous

(15 mL) to quench residual acid/peroxide. -

Extract the aqueous layer with DCM (2 x 10 mL).

-

Dry combined organics over

, filter, and concentrate.

-

-

Purification: Flash column chromatography. The

group increases lipophilicity; the product will typically elute before the starting material in normal phase silica systems.

Protocol B: Photoredox C8-Difluoromethylation

Best for: Late-stage functionalization of complex, oxidant-sensitive APIs.

Reagents Required:

-

Substrate: Purine derivative (1.0 equiv)

-

Reagent: Sodium Difluoromethanesulfinate (2.0 equiv)[1]

-

Catalyst:

(1-2 mol%) -

Oxidant: Persulfate (

) (2.0 equiv) or simply Air ( -

Solvent: DMSO or Acetonitrile/Water

Step-by-Step Procedure:

-

Setup: In a clear vial, combine Purine (0.2 mmol), Sodium Difluoromethanesulfinate (0.4 mmol), and Photocatalyst (2.0 µmol).

-

Degassing: Add DMSO (2.0 mL). Sparge with Nitrogen for 10 minutes to remove oxygen (if using persulfate pathway) OR sparge with Air (if using aerobic pathway, though persulfate is more robust for purines).

-

Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. Stir for 16-24 hours.

-

Fan Cooling: Ensure the reaction temperature does not exceed 30°C using a fan.

-

-

Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMSO, dry, and purify.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Poor radical generation or solubility. | Switch solvent to DMSO/TFA. The addition of TFA (1.0 equiv) protonates the purine, making C8 more electron-deficient and reactive toward nucleophilic radicals. |

| Regioisomers (C6/C2) | Substrate electronics. | If the purine has an electron-donating group at C6 (e.g., |

| Decomposition | Oxidative sensitivity.[3] | Switch from Protocol A (TBHP) to Protocol B (Photoredox). |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal difluoromethylation protocol.

References

-

Fujiwara, Y., et al. (2012).[4] Practical and innate carbon-hydrogen functionalization of heterocycles.[4][5] Nature.[4][5] [Link]

-

Fujiwara, Y., et al. (2012).[4] A New Reagent for Direct Difluoromethylation.[4][3][6] Journal of the American Chemical Society.[3] [Link]

-

O'Hara, F., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society.[3][7] [Link]

-

Song, H., et al. (2020).[8] Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[8] Green Chemistry. [Link]

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. Baran Group – Prof. Product Portal [sigmaaldrich.com]

- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 7. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: 8-(Difluoromethyl)-9H-purin-6-ol as a Strategic Fragment in Kinase Inhibitor Design

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on high-quality chemical starting points that possess favorable physicochemical properties and clear growth vectors. 8-(difluoromethyl)-9H-purin-6-ol (also known as 8-(difluoromethyl)hypoxanthine) represents a privileged scaffold for kinase inhibitor design. This application note details the utility of this fragment, focusing on the unique electronic modulation provided by the difluoromethyl (

Chemical Rationale & Fragment Profile[1]

The "Privileged" Purine Scaffold

The purine ring system is the endogenous scaffold for ATP, the natural cofactor for all protein kinases. Consequently, purine-based fragments exhibit a high probability of binding to the kinase hinge region.

-

Hinge Interaction: The N1 and N7/O6 atoms typically form a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge residues (e.g., Glu81/Leu83 in CDK2).

-

Tautomeric Versatility: In solution, 8-(difluoromethyl)-9H-purin-6-ol predominantly exists as the lactam tautomer (6-one), presenting a donor-acceptor motif ideal for hinge recognition.

The Difluoromethyl ( ) Advantage

The introduction of a

| Property | Effect on Fragment Utility |

| Lipophilic H-Bond Donor | The |

| pKa Modulation | The electron-withdrawing nature of |

| Metabolic Stability | Unlike a methyl group (susceptible to oxidation) or a hydroxyl group (susceptible to glucuronidation), the |

| Bioisosterism | Acts as a bioisostere for thiols (-SH) and alcohols (-OH) but with higher lipophilicity ( |

Experimental Protocols

Protocol A: Synthesis of 8-(Difluoromethyl)-9H-purin-6-ol

Note: This protocol utilizes a condensation-cyclization sequence suitable for gram-scale preparation.

Reagents:

-

4,5-Diamino-6-hydroxypyrimidine sulfate (CAS: 1603-02-7)

-

Difluoroacetic acid (DFAA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

Step-by-Step Methodology:

-

Free Base Preparation: Suspend 4,5-diamino-6-hydroxypyrimidine sulfate (10 mmol) in water. Neutralize with NaOH (2M) to pH 8.0. Collect the precipitate by filtration and dry under vacuum.

-

Amide Coupling: Dissolve the free base (1.0 eq) in anhydrous DMF (10 mL/g). Add Difluoroacetic acid (1.2 eq) and EDCI (1.2 eq). Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS for the formation of the mono-amide intermediate (

). -

Cyclization: Evaporate the DMF under reduced pressure. Resuspend the crude amide in HMDS (10 mL/g) containing catalytic ammonium sulfate (0.1 eq).

-

Reflux: Heat the mixture to reflux (120°C) under argon for 6–12 hours. The mixture will become clear as the silylated purine forms.

-

Desilylation & Workup: Cool to RT. Add MeOH (excess) to quench and desilylate. Concentrate to dryness.

-

Purification: Recrystallize from water/ethanol or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

-

Yield Target: 60–75%

-

Validation:

H NMR (DMSO-

-

Protocol B: Surface Plasmon Resonance (SPR) Screening

Fragments often have low affinity (

Assay Setup:

-

Sensor Chip: CM5 Series S (Cytiva).

-

Immobilization: Amine coupling of the target Kinase (e.g., PI3K

, CDK2) to density levels of ~3000 RU (Reference flow cell: deactivated ethanolamine). -

Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20) + 2% DMSO. Crucial: Match DMSO concentration exactly in running buffer and samples.

-

Injection:

-

Concentration Series: 0, 31.25, 62.5, 125, 250, 500

M. -

Contact time: 30s; Dissociation time: 60s.

-

Flow rate: 30

L/min.

-

-

Analysis: Steady-state affinity fitting (Req vs. Conc). Look for square-wave sensorgrams indicating rapid on/off rates typical of fragments.

Structural Biology & Design Strategy

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of 8-(difluoromethyl)-9H-purin-6-ol within a generic kinase hinge region.

Caption: Interaction map of 8-(difluoromethyl)-9H-purin-6-ol with kinase hinge residues. The

Fragment Elaboration (Fragment-to-Lead)

Once the fragment is crystallized (Protocol 3.3 below), elaboration follows these vectors:

-

The N9 Vector (Ribose Pocket):

-

Strategy: Alkylation or Mitsunobu reaction at N9.

-

Target: Solubilizing groups (piperazines, morpholines) or groups that reach the ribose-phosphate binding area.

-

Chemical Logic: The

group lowers the pKa of N9-H, making alkylation under mild basic conditions (

-

-

The C2 Vector:

-

Strategy: Synthesis of the 2-amino or 2-fluoro analog.

-

Target: Interaction with the "Sugar Pocket" or conserved acidic residues (e.g., Asp of the DFG motif).

-

-

The C6 Vector (The "Warhead" Point):

-

Strategy: Conversion of the 6-OH to 6-Cl (using

), followed by -

Utility: This allows the installation of bulky aromatic groups to occupy the hydrophobic back pocket (selectivity filter).

-

Protocol C: Crystal Soaking

Objective: Obtain high-resolution complex structure.

-

Crystals: Grow apo-crystals of the kinase (e.g., PKA, CDK2) using hanging drop vapor diffusion.

-

Soak Solution: Prepare a stock of the fragment at 100 mM in 100% DMSO.

-

Procedure: Add fragment to the crystallization drop to a final concentration of 1–5 mM (ensure DMSO < 5%). Incubate for 2–24 hours.

-

Cryoprotection: Briefly transfer crystal to mother liquor + 20% glycerol + fragment (same conc) before flash cooling in liquid nitrogen.

-

Data Collection: Focus on resolving the

electron density. The fluorine atoms often show distinct spherical density if not freely rotating.

References

-

Erickson, J. A., et al. (2021). "De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments." ACS Medicinal Chemistry Letters. Link

-

Hu, Y., et al. (2024). "Synthesis of Difluoromethylated Compounds: The Difluoromethyl Group as a Lipophilic Hydrogen-Bond Donor." Science of Synthesis.[1] Link

-

Xing, L., et al. (2013). "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors." Journal of Medicinal Chemistry. Link

-

Zafrani, Y., et al. (2019). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Thermodynamic Perspective." Journal of Medicinal Chemistry. (Contextual grounding for CF2H properties). Link

-

Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

Sources

Application Note: Synthesis and Derivatization of 8-(Difluoromethyl)inosine Analogs

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Rationale & Introduction

The incorporation of a difluoromethyl (–CF₂H) group into the 8-position of the purine scaffold represents a sophisticated strategy in nucleoside drug design. The –CF₂H moiety acts as a lipophilic hydrogen-bond donor and a highly stable bioisostere for hydroxyl or thiol groups . When positioned at C8, it sterically restricts the conformation of the glycosidic bond (favoring the syn conformation) and electronically modulates the pKa of the purine imidazole ring. This modification significantly enhances metabolic stability against enzymatic cleavage by Purine Nucleoside Phosphorylase (PNP) and improves cellular membrane permeability.

Converting the precursor, 8-(difluoromethyl)-9H-purin-6-ol (a hypoxanthine derivative), into a bioactive nucleoside analog requires the stereoselective and regioselective formation of a β-glycosidic bond at the N9 position. The industry standard for this transformation is the Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction) .

Mechanistic Principles & System Causality

To ensure a self-validating and high-yielding protocol, the chemical causality of each step must be understood. This protocol is designed as a self-correcting system based on the following principles:

-

Persilylation (Activation): 8-(difluoromethyl)-9H-purin-6-ol is highly crystalline and insoluble in organic solvents due to strong intermolecular hydrogen bonding. Treatment with N,O-Bis(trimethylsilyl)acetamide (BSA) replaces the acidic protons (N9-H and O6-H) with trimethylsilyl (TMS) groups. This disrupts the hydrogen bonding network, solubilizing the base and dramatically increasing the nucleophilicity of the N9 nitrogen.

-

Oxonium Ion Generation: The addition of a strong Lewis acid, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), to the peracylated sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) promotes the departure of the anomeric acetate group.

-

Stereocontrol (Neighboring Group Participation): The transient oxonium ion is immediately stabilized by the adjacent 2-O-benzoyl group, forming a rigid 1,2-acyloxonium intermediate. This intermediate sterically blocks the α-face of the sugar, mandating that the silylated purine attacks exclusively from the β-face .

-

Regiocontrol (Thermodynamic Equilibration): Glycosylation of hypoxanthine derivatives typically yields a kinetic mixture of N7 and N9 isomers. However, the N9-isomer is thermodynamically more stable. By conducting the reaction at an elevated temperature (80 °C) with an excess of TMSOTf, the kinetically formed N7-isomer undergoes reversible transglycosylation, ultimately funneling the reaction pool into the desired N9-β-nucleoside .

Experimental Workflow Visualization

Mechanistic workflow of the Vorbrüggen glycosylation converting 8-(CF2H)-purin-6-ol to a nucleoside.

Detailed Experimental Protocol

Phase 1: Persilylation of the Nucleobase

-

Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions.

-

Reagent Loading: Add 8-(difluoromethyl)-9H-purin-6-ol (1.0 eq, 5.0 mmol) to the flask, followed by anhydrous Acetonitrile (MeCN, 15 mL). The mixture will initially appear as a milky, insoluble suspension.

-

Silylation: Inject N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq, 12.5 mmol) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 1 hour.

-

Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a completely clear, homogeneous solution. This visual cue confirms total persilylation. Cool the solution to room temperature.

Phase 2: Lewis Acid-Catalyzed Glycosylation

-

Sugar Addition: To the cooled persilylated purine solution, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq, 5.5 mmol) as a solid. Stir for 5 minutes until fully dissolved.

-

Catalyst Injection: Slowly inject Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq, 7.5 mmol) dropwise. (Caution: TMSOTf is highly moisture-sensitive and corrosive. Handle inside a fume hood).

-

Thermodynamic Equilibration: Heat the reaction mixture back to 80 °C for 4 to 6 hours.

-

Validation Checkpoint: Monitor via TLC (Eluent: Dichloromethane/Methanol 95:5). The UV-active sugar donor spot should disappear, replaced by a new, lower-Rf spot corresponding to the protected nucleoside. The extended heating ensures the conversion of any kinetic N7-isomer to the thermodynamic N9-isomer.

-

Quenching & Extraction: Cool the mixture to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the TMSOTf. Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to afford the protected 8-(difluoromethyl)inosine analog.

Phase 3: Global Deprotection

-

Reaction Setup: Dissolve the protected nucleoside (approx. 4.0 mmol) in 7 N methanolic ammonia (NH₃/MeOH, 25 mL) in a pressure tube.

-

Cleavage: Seal the tube and stir at room temperature for 12–16 hours.

-

Validation Checkpoint: TLC (Dichloromethane/Methanol 85:15) will show the complete disappearance of the starting material and the formation of a highly polar spot (the free nucleoside).

-

Isolation: Evaporate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether (2 × 15 mL) to remove the benzamide byproducts. Filter and dry the solid under high vacuum to yield the pure 8-(difluoromethyl)-9-(β-D-ribofuranosyl)-9H-purin-6-ol.

Quantitative Data & Reaction Scope

The efficacy and stereoselectivity of this protocol vary depending on the steric and electronic nature of the sugar donor utilized. The table below summarizes expected yields and selectivity metrics based on standard Vorbrüggen parameters for 8-substituted hypoxanthines.

| Sugar Donor (Peracylated) | Catalyst (eq) | Temp / Time | N9:N7 Ratio | β:α Anomeric Ratio | Isolated Yield (3 steps) |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf (1.5) | 80 °C / 6 h | > 95:5 | > 99:1 | 72% |

| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | TMSOTf (1.5) | 80 °C / 8 h | 90:10 | > 99:1 | 65% |

| 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose* | TMSOTf (1.2) | 25 °C / 12 h | 85:15 | 60:40 | 48% |

| 1-O-Acetyl-2,3,5-tri-O-benzyl-D-arabinofuranose | SnCl₄ (2.0) | 60 °C / 12 h | 80:20 | 90:10 | 55% |

*Note: Deoxy-sugars lack the 2-O-acyl group required for neighboring group participation, resulting in lower stereoselectivity and the formation of anomeric mixtures.

References

-

Title: Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides Source: PubMed Central (PMC) URL: [Link]

-

Title: Vorbrüggen glycosylation reaction and its mechanism Source: ResearchGate URL: [Link]

-

Title: 6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9 Source: Organic Letters (ACS Publications) URL: [Link]

Application Notes and Protocols for the Synthesis of 8-Difluoromethyl Purine Rings

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has emerged as a valuable substituent due to its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability and membrane permeability.[1][2][3] This guide provides a detailed overview of the primary synthetic strategies, reaction conditions, and step-by-step protocols for the formation of the 8-difluoromethyl purine ring system, a scaffold of significant interest in drug discovery.

Two principal strategies are presented for the synthesis of 8-difluoromethyl purines:

-

Direct C-H Difluoromethylation: This approach involves the introduction of the difluoromethyl group directly onto a pre-formed purine ring at the C8-position. This is often achieved through radical-mediated processes, including modern photocatalytic methods.

-

Traube-Type Cyclization: This classical yet versatile method involves the construction of the imidazole portion of the purine ring onto a 4,5-diaminopyrimidine precursor. To install the 8-difluoromethyl group, a cyclizing reagent that contributes the CF2H-bearing carbon is required.

This document will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer insights into the selection of appropriate reaction conditions.

Part 1: Direct C-H Difluoromethylation of Purines

Direct C-H functionalization is an atom-economical and increasingly popular strategy for the late-stage modification of complex molecules. For the synthesis of 8-difluoromethyl purines, radical-based methods have proven to be particularly effective.

Mechanistic Rationale: Photocatalytic C-H Difluoromethylation

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of a variety of heterocycles, including purine derivatives, under mild conditions.[4][5][6] The general mechanism involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the electron-rich C8-position of the purine ring.

The key steps in a typical photocatalytic cycle are as follows:

-

Excitation of the Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is excited to a higher energy state.

-

Generation of the Difluoromethyl Radical: The excited photocatalyst interacts with a difluoromethylating agent (e.g., zinc difluoromethanesulfinate, Zn(SO2CF2H)2, also known as DFMS) to generate the •CF2H radical through a single-electron transfer (SET) process.[1]

-

Radical Addition to the Purine Ring: The nucleophilic •CF2H radical adds to the electron-deficient C8-position of the purine.